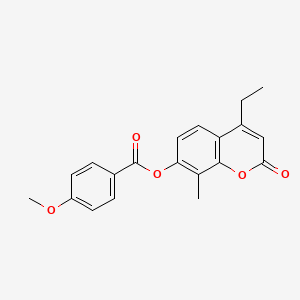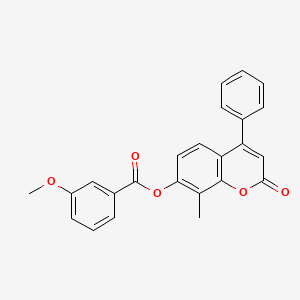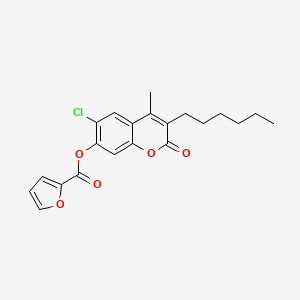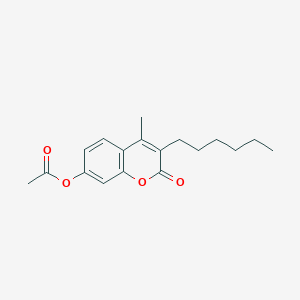![molecular formula C20H19N5O3 B11153647 N-[2-(4-methoxyphenyl)ethyl]-2-(6-oxoimidazo[1,2-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)acetamide](/img/structure/B11153647.png)
N-[2-(4-methoxyphenyl)ethyl]-2-(6-oxoimidazo[1,2-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-(4-methoxyphenethyl)-2-[6-oxoimidazo[1,2-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]acetamide is a complex organic compound that belongs to the class of imidazo[1,2-a]pyrido[3,4-e]pyrimidines This compound is characterized by its unique structure, which includes a methoxyphenethyl group and an oxoimidazo-pyrido-pyrimidinyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-methoxyphenethyl)-2-[6-oxoimidazo[1,2-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the imidazo[1,2-a]pyrido[3,4-e]pyrimidine core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the methoxyphenethyl group: This can be achieved through nucleophilic substitution reactions, where a suitable methoxyphenethyl halide reacts with the imidazo-pyrido-pyrimidine core.
Acetylation: The final step involves the acetylation of the intermediate compound to form the desired acetamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N~1~-(4-methoxyphenethyl)-2-[6-oxoimidazo[1,2-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO~4~), chromium trioxide (CrO~3~)
Reduction: Lithium aluminum hydride (LiAlH~4~), sodium borohydride (NaBH~4~)
Substitution: Alkyl halides, aryl halides under basic conditions
Major Products
The major products formed from these reactions include various derivatives with modified functional groups, which can be further explored for their unique properties and applications.
Scientific Research Applications
N~1~-(4-methoxyphenethyl)-2-[6-oxoimidazo[1,2-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]acetamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Materials Science: Its derivatives are explored for use in organic electronics and as building blocks for advanced materials.
Biological Research: It is used as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Industrial Applications: The compound’s stability and reactivity make it suitable for use in various industrial processes, including catalysis and polymer synthesis.
Mechanism of Action
The mechanism of action of N1-(4-methoxyphenethyl)-2-[6-oxoimidazo[1,2-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, modulating the activity of these targets. This interaction can lead to various biological effects, including inhibition or activation of enzymatic pathways, which are crucial for its therapeutic potential.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methoxyphenyl)-6-methyl-4-pyrimidinamine
- N-(4-methoxyphenyl)-6-methyl-4-pyrimidinone
Uniqueness
N~1~-(4-methoxyphenethyl)-2-[6-oxoimidazo[1,2-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]acetamide stands out due to its unique combination of functional groups and its imidazo-pyrido-pyrimidine core. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C20H19N5O3 |
|---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-2-(10-oxo-2,5,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-11-yl)acetamide |
InChI |
InChI=1S/C20H19N5O3/c1-28-15-4-2-14(3-5-15)6-8-21-18(26)13-24-10-7-17-16(19(24)27)12-23-20-22-9-11-25(17)20/h2-5,7,9-12H,6,8,13H2,1H3,(H,21,26) |
InChI Key |
GVDGNGYTASVOJG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)CN2C=CC3=C(C2=O)C=NC4=NC=CN34 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![methyl {6-chloro-7-[(3-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate](/img/structure/B11153601.png)
![3-(1-methyl-2-oxo-2-phenylethoxy)-6H-benzo[c]chromen-6-one](/img/structure/B11153602.png)
![5-bromo-N~3~-[2-(5-chloro-1H-indol-3-yl)ethyl]nicotinamide](/img/structure/B11153603.png)
![7-[(4-ethenylbenzyl)oxy]-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B11153608.png)
![N-[2-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-2-oxoethyl]-2-[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanamide](/img/structure/B11153624.png)


![N-[3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]-D-valine](/img/structure/B11153633.png)

![trans-4-{[({[3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetyl)amino]methyl}cyclohexanecarboxylic acid](/img/structure/B11153648.png)
![N-[(7-hydroxy-2-oxo-4-phenyl-2H-chromen-8-yl)methyl]-D-phenylalanine](/img/structure/B11153655.png)
![4-oxo-8-propyl-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl N-[(4-methylphenyl)sulfonyl]-L-phenylalaninate](/img/structure/B11153665.png)
